{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1910805-48-9
VCID: VC2746897
InChI: InChI=1S/C15H15N3O4/c19-13(20)7-12-14(21)18(15(22)17-12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,22)(H,19,20)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O
Molecular Formula: C15H15N3O4
Molecular Weight: 301.3 g/mol

{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

CAS No.: 1910805-48-9

Cat. No.: VC2746897

Molecular Formula: C15H15N3O4

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid - 1910805-48-9

CAS No. 1910805-48-9
Molecular Formula C15H15N3O4
Molecular Weight 301.3 g/mol
IUPAC Name 2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Standard InChI InChI=1S/C15H15N3O4/c19-13(20)7-12-14(21)18(15(22)17-12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,22)(H,19,20)
Standard InChI Key DNYXPSDUHOJWSJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O

Chemical Identity and Basic Properties

{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is an organic compound containing an indole ring connected to an imidazolidine ring through an ethyl linkage, with the imidazolidine further functionalized with an acetic acid moiety. This specific molecular architecture contributes to its distinctive chemical behavior and potential biological interactions. The compound has been cataloged in chemical databases with comprehensive identification parameters.

The fundamental chemical identifiers and properties of the compound are summarized in Table 1:

Table 1: Chemical Identity and Basic Properties

ParameterValue
IUPAC Name2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
CAS Number1910805-48-9
Molecular FormulaC15H15N3O4
Molecular Weight301.30 g/mol
InChIKeyDNYXPSDUHOJWSJ-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O
PubChem CID91823701

The compound contains multiple functional groups including an indole ring system, an imidazolidine ring with two carbonyl groups (creating a hydantoin-like structure), and a carboxylic acid group. These functional groups provide multiple sites for potential interactions with biological macromolecules and may contribute to its chemical reactivity patterns.

Structural Characteristics and Conformational Analysis

The molecular structure of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid features three distinct regions: the indole heterocycle, the dioxoimidazolidine ring, and the acetic acid side chain. The spatial arrangement of these components significantly influences the compound's chemical behavior and potential biological activity.

The indole component consists of a benzene ring fused with a pyrrole ring, forming a bicyclic aromatic system with a nitrogen atom at position 1. This nitrogen atom bears a hydrogen that can participate in hydrogen bonding interactions. The 3-position of the indole is connected to an ethyl linker, which bridges to the nitrogen of the imidazolidine ring.

The central 2,5-dioxoimidazolidine (hydantoin) ring contains two carbonyl groups at positions 2 and 5, creating a cyclic structure with amide-like properties. The 4-position of this ring bears the acetic acid side chain, providing an additional functional group capable of hydrogen bonding and ionic interactions.

This structural arrangement allows for considerable conformational flexibility, particularly in the ethyl linker connecting the indole and imidazolidine portions. The rotational freedom around single bonds enables the molecule to adopt various conformations in solution, potentially affecting its binding properties in biological systems.

SupplierCatalog NumberPurityFormAdditional Information
Combi-BlocksQZ-873895%Not specifiedMFCD30710330
VulcanChemVC2746897Research gradeNot specifiedFor research use only

The compound's commercial availability at research-grade purity levels facilitates its potential use in various scientific applications, from synthetic organic chemistry to preliminary biological testing.

Structural Similarities to Bioactive Compounds

The structural features of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid bear resemblance to several classes of bioactive compounds, suggesting potential biological activity profiles that may warrant investigation.

The indole moiety is present in numerous biologically active compounds, including the neurotransmitter serotonin and various indole alkaloids with documented pharmacological properties. The presence of this scaffold could confer interactions with various biological targets that recognize indole-containing ligands.

The 2,5-dioxoimidazolidine (hydantoin) core appears in several pharmaceutically relevant compounds, including the anticonvulsant phenytoin. Hydantoins are known to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.

The acetic acid side chain, when combined with heterocyclic structures, is found in various bioactive molecules, including some non-steroidal anti-inflammatory drugs. This functional group can participate in hydrogen bonding interactions with protein targets and may contribute to solubility properties.

Table 3: Related Compounds with Structural Similarities

CompoundStructural SimilarityKnown Properties/Activities
3-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acidHomolog with propanoic acid instead of acetic acidNot extensively documented
3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acidContains 2,5-dioxoimidazolidin-4-yl core with different substituentsNot extensively documented
2,5-dioxoimidazolidin-4-ylacetic acid (Hydantoin-4-acetic acid)Lacks the indole-ethyl substituentUsed in organic synthesis as an acylating reagent
Indolyl-3-acetic acidContains indole core with acetic acid at position 3Plant hormone with various biological activities

The structural similarities to these bioactive compounds suggest potential investigative paths for determining the pharmacological profile of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid.

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